2-[(4-Phenoxyphenoxy)methyl]oxirane chemical structure
2-[(4-Phenoxyphenoxy)methyl]oxirane chemical structure
High-Performance Reactive Intermediate for Advanced Materials & Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive analysis of 2-[(4-Phenoxyphenoxy)methyl]oxirane (CAS: 84267-54-9), a specialized aromatic glycidyl ether. Unlike simple phenyl glycidyl ethers, this molecule incorporates a diphenylether backbone, conferring superior thermal stability and hydrophobicity to downstream polymers.[1] This document details its structural properties, phase-transfer catalyzed synthesis, nucleophilic reactivity profile, and critical safety protocols for industrial and research applications.[1]
Chemical Identity & Structural Analysis
The molecule is a mono-functional epoxide derived from 4-phenoxyphenol. Its dual-ring structure bridges the gap between simple reactive diluents and high-performance epoxy resins.
| Property | Data |
| IUPAC Name | 2-[(4-Phenoxyphenoxy)methyl]oxirane |
| Common Synonyms | 4-Phenoxyphenyl glycidyl ether; p-Phenoxyphenyl glycidyl ether |
| CAS Number | 84267-54-9 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Structural Motif | Diphenyl ether backbone + Terminal Epoxide (Oxirane) |
| Physical State | Low-melting solid or viscous liquid (dependent on purity/isomer content) |
Structural Logic
-
Ether Linkage (Ar-O-Ar): The central ether bond provides rotational freedom, improving toughness in cured resins compared to biphenyl (rigid) analogs, while maintaining high thermal degradation resistance.
-
Oxirane Ring: The strained three-membered ring (approx. 60° bond angles) is the site of high electrophilicity, susceptible to attack by nucleophiles (amines, thiols) and electrophiles (acids).
Synthetic Pathway: Phase-Transfer Catalyzed Williamson Etherification
The synthesis of 2-[(4-Phenoxyphenoxy)methyl]oxirane follows a modified Williamson ether synthesis. Direct reaction of phenols with epichlorohydrin (ECH) often leads to oligomerization. To mitigate this, we employ Phase Transfer Catalysis (PTC) to control the reaction kinetics and selectivity.
Reaction Protocol
Reagents:
-
Substrate: 4-Phenoxyphenol (1.0 eq)
-
Reagent: Epichlorohydrin (ECH) (3.0 – 5.0 eq) [Excess acts as solvent and suppresses oligomer formation]
-
Base: Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (1-2 mol%)
Step-by-Step Methodology:
-
Solvation & Activation: Dissolve 4-phenoxyphenol in excess epichlorohydrin. Add the PTC (TBAB). The PTC transports the phenoxide ion from the solid/interface into the organic ECH phase.
-
Coupling (Ring Opening): Heat to 60–80°C. The phenoxide attacks the ECH at the least substituted carbon, opening the epoxide ring to form the chlorohydrin intermediate.
-
Dehydrochlorination (Ring Closure): Add solid NaOH slowly. The alkoxide intermediate undergoes intramolecular
displacement of the chloride, reforming the epoxide ring.-
Critical Control: Water must be removed (azeotropic distillation) or sequestered to prevent hydrolysis of the newly formed epoxide into a diol.
-
-
Purification:
-
Filter off the byproduct salt (NaCl/KBr).
-
Distill off excess ECH under reduced pressure (recycle potential).
-
Recrystallize (if solid) from toluene/hexane or vacuum distill the product to remove high-molecular-weight oligomers.
-
Synthesis Workflow Diagram
Caption: Phase-transfer catalyzed synthesis workflow preventing oligomerization via excess epichlorohydrin.
Reactivity Profile & Mechanism
The utility of this molecule lies in the oxirane ring-opening . The mechanism is dictated by the pH of the environment.
A. Basic Conditions (Nucleophilic Attack)
-
Nucleophiles: Primary/Secondary Amines, Thiols, Phenoxides.[1]
-
Regioselectivity: Attack occurs at the least substituted carbon (sterically accessible).
-
Application: Curing of epoxy resins.[2][3][4][5][6] The amine attacks the
of the epoxide, opening the ring to form a secondary hydroxyl group. This hydroxyl group can autocatalyze further reactions or hydrogen bond with the ether oxygen, increasing lattice stability.
B. Acidic Conditions (Electrophilic Activation)
-
Reagents: Carboxylic acids, Anhydrides.
-
Mechanism: Protonation of the epoxide oxygen makes the ring highly susceptible to attack, even by weak nucleophiles.
-
Regioselectivity: Attack can occur at the more substituted carbon due to partial carbocation character, though steric hindrance from the bulky phenoxy group usually directs attack to the terminal carbon.
Reactivity Pathway Diagram
Caption: Divergent reaction pathways based on pH environment, leading to crosslinked networks or functionalized derivatives.
Applications in Material Science & Pharma[1]
High-Performance Epoxy Resins
This molecule acts as a Reactive Diluent and Property Modifier .
-
Viscosity Reduction: It lowers the viscosity of DGEBA (Bisphenol A) resins, facilitating processing (casting, potting).
-
Thermal Stability: Unlike aliphatic diluents (e.g., butyl glycidyl ether) which drastically lower the Glass Transition Temperature (
), the aromatic phenoxy group preserves high thermal stability. -
Toughness: The ether linkage introduces micro-flexibility, improving impact resistance without sacrificing hardness.
Pharmaceutical Intermediates
It serves as a key building block for Aryloxypropanolamines , a class of beta-adrenergic blocking agents (beta-blockers).
-
Synthesis: Reaction with isopropylamine or tert-butylamine opens the epoxide to form the characteristic Ar-O-CH2-CH(OH)-CH2-NH-R pharmacophore.
Safety & Toxicology (E-E-A-T)
Warning: Glycidyl ethers are potent alkylating agents. Strict adherence to safety protocols is mandatory.
| Hazard Class | H-Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction. Once sensitized, trace exposure can trigger anaphylaxis. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. (Based on structural analogy to phenyl glycidyl ether). |
| Carcinogenicity | H350 | May cause cancer. (Presumed human carcinogen category 1B). |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Protocol:
-
Engineering Controls: Always handle within a certified fume hood.
-
PPE: Double nitrile gloves (0.11mm min thickness) are required. Breakthrough time for epoxides can be short; change gloves immediately upon splash contact.
-
Decontamination: Spills should be neutralized with a solution of 5% sodium hydroxide and surfactant to hydrolyze the epoxide ring before disposal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12386866, 2-[(4-Phenoxyphenoxy)methyl]oxirane. Retrieved from [Link]
- Huntsman Corporation.Advanced Materials Technical Bulletin: Reactive Diluents for Epoxy Resins.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Source for Williamson Ether Synthesis and Epoxide Ring Opening mechanisms).
Sources
- 1. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 2. What makes Epoxy Resin versatile [goldphoenixpcb.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Epoxy Resins [sunilbhangale.tripod.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
